1-((2-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine is a novel Positron Emission Tomography (PET) tracer developed to study Pyruvate Kinase M2 (PKM2) expression in cancer cells. [, ] PKM2 is an enzyme that catalyzes the final step in glycolysis, a key process in tumor metabolism and growth. [] The tracer, also known as [18F]DASA-23, binds to PKM2, allowing researchers to visualize and quantify its expression levels in vivo. [, ] This is particularly useful in the context of cancer research, where PKM2 is often overexpressed in tumor cells compared to healthy tissue. [, ]
The primary application of 1-((2-Fluorophenyl)sulfonyl)-4-(4-methoxyphenyl)piperazine, as [18F]DASA-23, lies in its ability to monitor PKM2-induced glycolytic reprogramming in cancer cells. [, ]
Glioblastoma Imaging and Therapy Response: [18F]DASA-23 successfully delineated U87 glioblastoma (GBM) tumors from surrounding healthy brain tissue in mouse models, demonstrating its ability to cross the blood-brain barrier. [, ] In human GBM patients, [18F]DASA-23 PET imaging effectively visualized tumors and identified a metabolic non-responder to treatment within one week of therapy initiation. [, ] Studies have also shown that [18F]DASA-23 can detect changes in GBM metabolism in response to temozolomide (TMZ) chemotherapy and Tumor Treating Fields (TTFields) therapy, highlighting its potential for monitoring treatment efficacy and predicting response. []
Assessment of Aberrant Cancer Metabolism: The elevated uptake of [18F]DASA-23 in GBMs compared to normal brain tissue underscores its potential for visualizing aberrantly expressed PKM2 in human subjects. [, ] This capability could be valuable for the early detection of tumors and monitoring treatment response based on metabolic changes.
Further Clinical Evaluation: Larger clinical studies are warranted to validate the diagnostic and prognostic value of [18F]DASA-23 in patients with glioblastoma and potentially other types of cancer. [, , ]
Predicting Treatment Response: Investigating the ability of [18F]DASA-23 to accurately predict responders versus non-responders to various therapies in recurrent GBM and other cancers with altered PKM2 expression could lead to improved treatment strategies. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: